molecular formula C8H5BF6O3 B14917771 (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid

(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14917771
M. Wt: 273.93 g/mol
InChI Key: VZJMBPZLTDFINR-UHFFFAOYSA-N
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Description

(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid is a sophisticated arylboronic acid derivative of high interest in medicinal chemistry and materials science. The presence of two strong electron-withdrawing trifluoromethyl (CF₃) groups adjacent to the boronic acid functionality significantly enhances the compound's acidity, which can be advantageous for its reactivity in cross-coupling reactions and for binding biological targets . This compound is structurally poised for applications in pharmaceutical research. The ortho-hydroxy group relative to the boronic acid allows for potential tautomerization to a benzoxaborole form, a structural motif found in several biologically active molecules, including the approved antifungal drug Tavaborole . Furthermore, boronic acids with trifluoromethyl substitutions have shown promise in the development of novel antiandrogens for prostate cancer treatment, acting as potential bioisosteres for nitro groups to mitigate toxicity while maintaining interaction with key amino acid residues like Arg752 in the androgen receptor . The unique electronic properties imparted by the bis(trifluoromethyl) groups also make this compound a valuable building block for synthesizing advanced materials and covalent organic frameworks (COFs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BF6O3

Molecular Weight

273.93 g/mol

IUPAC Name

[2-hydroxy-4,6-bis(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H5BF6O3/c10-7(11,12)3-1-4(8(13,14)15)6(9(17)18)5(16)2-3/h1-2,16-18H

InChI Key

VZJMBPZLTDFINR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1O)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

Miyaura borylation involves palladium-catalyzed cross-coupling between aryl halides (X = Br, I, OTf) and bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (BBA). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate ester, which is hydrolyzed to the boronic acid.

Synthetic Procedure for (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic Acid

Step 1: Preparation of Aryl Triflate Precursor
The hydroxyl group in 2-hydroxy-4,6-bis(trifluoromethyl)benzene is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane with pyridine as a base.

**Example Protocol:**  
- **Substrate**: 2-Hydroxy-4,6-bis(trifluoromethyl)benzene (4.0 mmol)  
- **Reagents**: Tf₂O (1.2 equiv), pyridine (2.0 equiv)  
- **Conditions**: 0°C → RT, 4 hours  
- **Yield**: 95% (2-(4,6-bis(trifluoromethyl)phenyl)triflate)  

Step 2: Miyaura Borylation
The triflate undergoes borylation with B₂pin₂ under palladium catalysis. Optimal conditions use Pd₂(dba)₃, SPhos ligand, and potassium phosphate in toluene.

**Example Protocol:**  
- **Substrate**: 2-(4,6-bis(trifluoromethyl)phenyl)triflate (3.8 mmol)  
- **Catalyst**: Pd₂(dba)₃ (3 mol%), SPhos (6 mol%)  
- **Reagents**: B₂pin₂ (3.0 equiv), K₃PO₄ (3.0 equiv)  
- **Solvent**: Toluene, reflux (110°C), 4 hours  
- **Workup**: Celite filtration, extraction with ethyl acetate, silica gel chromatography  
- **Yield**: 88% (Boronate ester intermediate)  

Step 3: Hydrolysis to Boronic Acid
The boronate ester is hydrolyzed under acidic or basic conditions to yield the final product.

**Hydrolysis Conditions:**  
- **Reagents**: 2 M HCl (aqueous), THF (1:1 v/v)  
- **Conditions**: RT, 12 hours  
- **Yield**: 92% ((2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid)  

Critical Parameters

  • Ligand Choice : Bulky ligands like SPhos enhance steric tolerance for o,o-disubstituted arenes.
  • Base : Potassium phosphate or cesium carbonate improves coupling efficiency.
  • Solvent : Toluene or THF ensures compatibility with hydrophobic substrates.

Alternative Methods and Modifications

Use of Tetrahydroxydiboron (BBA)

BBA offers atom economy and avoids pinacol byproducts. Ethylene glycol additives stabilize the boronic acid and accelerate transmetallation.

**Protocol:**  
- **Catalyst**: Pd(OAc)₂ (2 mol%), XPhos (4 mol%)  
- **Reagents**: BBA (1.5 equiv), KOAc (3.0 equiv)  
- **Solvent**: Ethylene glycol/water (1:1), 80°C, 6 hours  
- **Yield**: 85%  

Iron-Catalyzed Borylation

For cost-sensitive applications, iron catalysts (e.g., Fe(OTf)₂ with IMes ligand) enable borylation of aryl chlorides at 60°C. This method is less effective for sterically hindered substrates.

Structural and Reaction Data

Key Reaction Metrics

Parameter Miyaura Borylation (Pd) Iron-Catalyzed (Fe)
Typical Yield 80–92% 60–75%
Temperature 80–110°C 60°C
Catalyst Loading 3–5 mol% Pd 5–10 mol% Fe
Functional Group Tolerance High Moderate

Spectroscopic Data

  • Molecular Formula : C₈H₅BF₆O₃
  • Molecular Weight : 257.93 g/mol
  • ¹H NMR (DMSO-d₆) : δ 9.74 (br s, 2H, B-OH), 7.73 (d, J = 6.8 Hz, 1H), 7.35–7.29 (m, 2H).
  • ¹¹B NMR : δ 28.5 ppm (characteristic of arylboronic acids).

Challenges and Optimization

  • Steric Hindrance : o,o-Disubstituted CF₃ groups slow transmetallation. Increasing ligand bulk (e.g., SPhos over PPh₃) mitigates this.
  • Moisture Sensitivity : Boronic acids hydrolyze readily; reactions require anhydrous conditions or rapid workup.
  • Byproduct Formation : Over-borylation is minimized using stoichiometric B₂pin₂ and degassed solvents.

Applications in Synthesis

The compound serves as a key intermediate in NLRP3 inhibitor synthesis and protects diols in carbohydrate chemistry. Its orthogonality to other protective groups (e.g., acetals) enables multi-step transformations.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The boronic acid moiety can be reduced to form boranes.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of trifluoromethyl-substituted ketones or aldehydes.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted phenylboronic acids.

Scientific Research Applications

(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and amidation . The presence of trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable catalyst in organic synthesis.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The spatial arrangement of substituents significantly impacts molecular geometry and intermolecular interactions. Key comparisons include:

Compound Substituent Positions Dihedral Angle (Phenyl-BO₂) Key Observations
Para-(trifluoromethyl)phenylboronic acid -CF₃ at para 6.7°–14.6° Forms syn-anti hydrogen-bonded dimers; minimal steric hindrance
Meta-(trifluoromethyl)phenylboronic acid -CF₃ at meta 33.0° Moderate steric distortion due to meta substitution
Ortho-(trifluoromethyl)phenylboronic acid -CF₃ at ortho 55.9° Severe steric hindrance; intramolecular H-bonding with B–O–H···O–CF₃ observed
2,6-Bis(trifluoromethyl)phenylboronic acid -CF₃ at 2,6 positions ~90° Near-perpendicular BO₂-phenyl alignment; instability in Suzuki couplings
Target Compound -OH at 2, -CF₃ at 4,6 Not reported Expected high steric demand; hydroxyl group may stabilize via H-bonding

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings, but substituent positions dictate their efficacy:

  • 2,4-Bis(trifluoromethyl)phenylboronic acid : Successful in Pd-catalyzed couplings with mesityl groups, yielding biaryl products .
  • 2,6-Bis(trifluoromethyl)phenylboronic acid : Decomposes during coupling, likely due to steric strain and thermal instability .
  • Target Compound: No direct data, but the 2-hydroxy group may enhance stability via intramolecular H-bonding, counteracting steric challenges from 4,6-CF₃ groups.

Physical and Commercial Properties

Comparative data on purity, pricing, and availability:

Compound Purity Price (100 mg) Availability
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid 95% $112 1,000 mg in stock
2,4,5-Trifluorophenylboronic acid Not reported Not reported Commercial (CAS 247564-73-4)
Target Compound Not reported Not reported Likely niche; synthesis required

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid, and how can its purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, using halogenated precursors (e.g., 2-bromo-4,6-bis(trifluoromethyl)phenol) and boronic acid reagents. Purification challenges arise due to boroxine formation (dehydration product of boronic acids) and silica gel interactions. To optimize purity:

  • Use anhydrous conditions to minimize boroxine formation.
  • Employ reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase for separation (retention time ~1.31 minutes under SMD-TFA05 conditions) .
  • Characterize intermediates via LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺ for related intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this boronic acid?

  • Methodological Answer :

  • ¹¹B NMR : Detects boronic acid (δ ~30 ppm) and boroxine (δ ~18 ppm) to assess stability.
  • ¹H/¹³C NMR : Identify hydroxyl and trifluoromethyl groups (e.g., δ ~6.8–7.5 ppm for aromatic protons).
  • X-ray crystallography : Resolves supramolecular interactions, such as hydrogen bonding between hydroxyl and boronic acid groups .
  • HPLC-MS : Validates molecular weight and purity (e.g., LCMS m/z 257.93 for the parent ion) .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups increase boronic acid acidity (pKa ~7–8), enhancing its stability in aqueous Suzuki-Miyaura reactions. However, steric hindrance at the 4- and 6-positions may reduce coupling efficiency. To mitigate this:

  • Use Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to prevent deactivation.
  • Optimize reaction temperature (60–100°C) and base (e.g., K₂CO₃) to balance reactivity and stability .

Q. What strategies address contradictions in spectroscopic data for boronic acid derivatives?

  • Methodological Answer : Discrepancies between theoretical and observed data (e.g., NMR shifts, HPLC retention times) may arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., boronic acid ↔ boroxine).
  • Computational modeling : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA).
  • Cross-validation : Use multiple techniques (e.g., IR for B-O stretching ~1340 cm⁻¹) .

Q. How does the hydroxyl group participate in supramolecular assembly or catalysis?

  • Methodological Answer : The hydroxyl group enables hydrogen-bonding networks, facilitating crystal engineering or catalytic cycles. For example:

  • In benzoxaborole analogs, the hydroxyl-boronic acid moiety binds diols or hydroxyl-rich biomolecules (e.g., glycoproteins) at physiological pH .
  • In coordination chemistry, it forms stable complexes with transition metals (e.g., Cu²⁺ or Pd⁰), useful in heterogeneous catalysis .

Q. What are the challenges in studying tautomeric equilibria of fluorinated boronic acids?

  • Methodological Answer : Fluorine’s electronegativity shifts tautomeric equilibria toward the boroxine form. To study this:

  • Use Hirshfeld surface analysis to quantify intermolecular interactions in crystals .
  • Conduct pH-dependent UV-Vis studies to monitor equilibria in solution .
  • Compare experimental results with computational models (e.g., DFT for energy barriers) .

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